6-Methylundeca-4,8-dien-2-one
Description
6-Methylundeca-4,8-dien-2-one is a methyl-substituted unsaturated ketone with a linear carbon chain featuring conjugated double bonds at positions 4 and 7. These analogs share the dienone backbone, which is critical for their reactivity and biological or industrial roles .
Properties
CAS No. |
88691-58-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
6-methylundeca-4,8-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(3)13/h5-7,9,11H,4,8,10H2,1-3H3 |
InChI Key |
YIMAFSXXTVAJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C)C=CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylundeca-4,8-dien-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a methyl vinyl ketone in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-Methylundeca-4,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
6-Methylundeca-4,8-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methylundeca-4,8-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Methylundeca-4,8-dien-2-one with key analogs based on molecular structure, applications, and regulatory status:
Key Structural and Functional Differences:
Backbone Variability: Cyclic vs. Linear Chains: L-p-mentha-1(6),8-dien-2-one and 5-Hydroxy-p-mentha-6,8-dien-2-one are cyclic monoterpenes, whereas this compound has a linear chain. This structural difference impacts volatility and solubility; linear chains may exhibit higher flexibility and lower boiling points . Functional Groups: The hydroxyl group in 5-Hydroxy-p-mentha-6,8-dien-2-one enhances polarity, making it more water-soluble than L-p-mentha-1(6),8-dien-2-one, which lacks such substituents .
Biological vs. Industrial Roles :
- 5-Hydroxy-p-mentha-6,8-dien-2-one is linked to jasmonic acid (JA)-mediated plant metabolism, with levels modulated by methyl jasmonate (MeJA) treatment .
- L-p-mentha-1(6),8-dien-2-one’s industrial use in cleaning products suggests stability under formulation conditions, contrasting with the Schiff base analog’s role in metal-ligand coordination .
Regulatory Considerations: L-p-mentha-1(6),8-dien-2-one is under regulatory scrutiny in the EU, with Sweden proposing harmonized classification (CLH) in 2023 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
